molecular formula C12H16ClN3O B5776704 2-[4-(3-Chlorophenyl)piperazin-1-yl]acetamide

2-[4-(3-Chlorophenyl)piperazin-1-yl]acetamide

Cat. No.: B5776704
M. Wt: 253.73 g/mol
InChI Key: PFFZEJRJNHIZRG-UHFFFAOYSA-N
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Description

2-[4-(3-Chlorophenyl)piperazin-1-yl]acetamide is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-Chlorophenyl)piperazin-1-yl]acetamide typically involves the reaction of 3-chlorophenylpiperazine with acetic anhydride or acetyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the acetamide group .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-Chlorophenyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[4-(3-Chlorophenyl)piperazin-1-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, including receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(3-Chlorophenyl)piperazin-1-yl]acetamide is unique due to its specific substitution pattern, which can influence its binding properties and biological activity. The position of the chlorine atom on the phenyl ring can affect the compound’s interaction with molecular targets, making it distinct from other similar compounds .

Properties

IUPAC Name

2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O/c13-10-2-1-3-11(8-10)16-6-4-15(5-7-16)9-12(14)17/h1-3,8H,4-7,9H2,(H2,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFFZEJRJNHIZRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)N)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401329300
Record name 2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401329300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24809650
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

609791-84-6
Record name 2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401329300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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